molecular formula C11H11N5S B12532529 6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12532529
M. Wt: 245.31 g/mol
InChI Key: LCGHOWNISHQZCQ-DUXPYHPUSA-N
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Description

6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with various aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst such as piperidine in refluxing ethanol . Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the triazole or thiadiazole rings are substituted with different functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts like piperidine or triethylamine.

Scientific Research Applications

6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. The compound can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles such as 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and 3-(4-methyl-1,2,3-thiadiazolyl)-6-n-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These compounds share similar structural features but differ in their substituents, which can lead to variations in their pharmacological activities. The unique combination of a pyridine ring and a prop-1-enyl group in 6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it distinct from other triazolothiadiazoles .

Properties

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H11N5S/c1-2-4-9-15-16-10(13-14-11(16)17-9)8-5-3-6-12-7-8/h2-7,9,15H,1H3/b4-2+

InChI Key

LCGHOWNISHQZCQ-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C1NN2C(=NN=C2S1)C3=CN=CC=C3

Canonical SMILES

CC=CC1NN2C(=NN=C2S1)C3=CN=CC=C3

Origin of Product

United States

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